molecular formula C6H6ClNO3S B8119558 6-Hydroxy-4-methylpyridine-3-sulfonyl chloride

6-Hydroxy-4-methylpyridine-3-sulfonyl chloride

Cat. No.: B8119558
M. Wt: 207.64 g/mol
InChI Key: INZXGJVKVJIBFZ-UHFFFAOYSA-N
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Description

6-Hydroxy-4-methylpyridine-3-sulfonyl chloride is a chemical compound belonging to the class of pyridine derivatives. It is characterized by the presence of a hydroxyl group at the 6th position, a methyl group at the 4th position, and a sulfonyl chloride group at the 3rd position of the pyridine ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-4-methylpyridine-3-sulfonyl chloride typically involves the diazotation of substituted 3-aminopyridines followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The reaction conditions are optimized to ensure high yields and purity of the final product. For instance, the diazo group substitution in 2,6-dichloro-4-methylpyridine-3-diazonium chloride occurs over a temperature range of 4-12°C, resulting in a high yield of the target sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar diazotation and substitution reactions. The process is scaled up to meet industrial demands, ensuring consistent quality and yield. The use of advanced reactors and optimized reaction conditions helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-4-methylpyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and palladium catalysts for coupling reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonic acids, and various coupled products. These products have significant applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

6-Hydroxy-4-methylpyridine-3-sulfonyl chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-4-methylpyridine-3-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide and sulfonic acid derivatives. These reactions often involve the formation of intermediates that further react to yield the final products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-4-methylpyridine-3-sulfonyl chloride is unique due to the presence of both hydroxyl and sulfonyl chloride groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in organic synthesis and industrial applications.

Properties

IUPAC Name

4-methyl-6-oxo-1H-pyridine-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3S/c1-4-2-6(9)8-3-5(4)12(7,10)11/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZXGJVKVJIBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC=C1S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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